2-(Butan-2-yl)cyclopropane-1-carbaldehyde
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Overview
Description
2-(Butan-2-yl)cyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropanes are cyclic hydrocarbons with a three-membered ring structure, which imparts significant ring strain and unique chemical properties. This compound is characterized by the presence of a cyclopropane ring substituted with a butan-2-yl group and an aldehyde functional group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a reagent such as a diazo compound in the presence of a transition metal catalyst. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate advanced purification techniques such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening and the formation of more stable products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(Butan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(Butan-2-yl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Butan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropane ring’s strain can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the butan-2-yl group, resulting in different chemical properties and reactivity.
2-(Butan-2-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(Butan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring, the butan-2-yl substituent, and the aldehyde functional group
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-butan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-3-6(2)8-4-7(8)5-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
GQRLKXVGUSVAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC1C=O |
Origin of Product |
United States |
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